

Jahn-Teller distortion in tetraammineaquacopper(II) ion

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Jahn-Teller Distortion in the Tetraammineaquacopper(II) Ion

Introduction

The Jahn-Teller effect, a cornerstone of transition metal chemistry, describes the spontaneous geometric distortion of non-linear molecules with a spatially degenerate electronic ground state. [1][2] This distortion removes the degeneracy, lowers the symmetry of the molecule, and results in a lower overall energy.[3][4] The effect is particularly pronounced in six-coordinate copper(II) complexes due to their d^9 electronic configuration.[1][5] In a hypothetical octahedral field, the d^9 configuration of the Cu^{2+} ion (t_2g^6 e_g³) results in a doubly degenerate e_g orbital set, creating an unstable state ripe for distortion.[4][6]

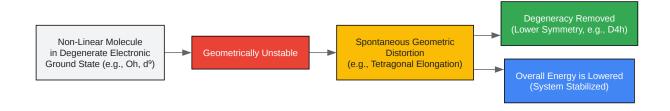
The tetraammineaquacopper(II) ion, [Cu(NH₃)₄(H₂O)]²⁺, serves as a classic and exemplary model for understanding this phenomenon.[7] Found in the well-known salt tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄(H₂O)]SO₄, this complex deviates significantly from a perfect octahedral geometry.[8] Instead, it adopts a square pyramidal geometry, a direct consequence of the Jahn-Teller distortion.[9] This guide provides a detailed technical overview of the theoretical underpinnings, structural evidence, and experimental verification of the Jahn-Teller distortion in this archetypal copper(II) complex.

Theoretical Framework



The Jahn-Teller theorem states that any non-linear molecule in a degenerate electronic state will be unstable and will distort to remove the degeneracy and lower its energy.[3] For a Cu(II) ion in an octahedral ligand field, the five d-orbitals split into a lower-energy, triply degenerate t₂g set (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate e_g set (d_z², d_x²-y²).[10]

The d^9 configuration leads to three electrons occupying the two e_g orbitals. This (e_g)³ configuration is electronically degenerate. To resolve this instability, the complex undergoes a tetragonal distortion, typically an elongation along the z-axis. This distortion lowers the energy of the d_z^2 orbital and raises the energy of the d_x^2 -y² orbital. The two electrons occupy the stabilized d_z^2 orbital, while the single unpaired electron resides in the higher energy d_x^2 -y² orbital, resulting in a net energy stabilization.[5][6] A similar, though less common, distortion is compression along the z-axis.[1]



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Figure 1: Logical flow of the Jahn-Teller theorem.

Figure 2: d-orbital splitting from a free ion to an octahedrally coordinated and tetragonally distorted Cu(II) ion.

Structural and Spectroscopic Evidence

The most direct evidence for the Jahn-Teller distortion in the tetraammineaquacopper(II) ion comes from single-crystal X-ray diffraction studies of its salts.

Quantitative Structural Data

X-ray crystallography of tetraamminecopper(II) sulfate monohydrate reveals a square pyramidal geometry for the [Cu(NH₃)₄(H₂O)]²⁺ cation.[8][9] The four nitrogen atoms from the ammonia ligands form the square base, with the oxygen atom from the water molecule at the



apex.[9] This structure is a clear deviation from a regular octahedron and exemplifies the "z-out" or elongation type of distortion. A comparison with the bond lengths in the less distorted hexaaquacopper(II) ion highlights the extent of this effect.

Complex lon	Coordinatio n Geometry	Ligand Type	Bond	Bond Length (pm)	Reference
[Cu(NH ₃) ₄ (H ₂ O)] ²⁺	Square Pyramidal	Equatorial (N)	Cu-N	~210	[8]
Axial (O)	Cu-O	~233	[8]		
[Cu(H ₂ O) ₆] ²⁺	Tetragonally Distorted Octahedron	Equatorial (O)	Cu-O	~195	[1]
Axial (O)	Cu-O	~238	[1]		

Table 1: Comparison of Cu-Ligand Bond Lengths in Jahn-Teller Distorted Complexes.

Spectroscopic Data

The Jahn-Teller distortion also profoundly impacts the electronic absorption spectrum of the complex. In a perfect octahedral field, a d⁹ ion is expected to show a single broad absorption band for the d-d transition. However, the lowering of symmetry splits the d-orbital energy levels, often resulting in the splitting of this absorption band.[1][6] The intense deep blue-violet color of the tetraammineaquacopper(II) ion is a result of these d-d transitions.

Complex Ion	Color in Solution	λ_max (nm)	Reference
[Cu(H ₂ O) ₆] ²⁺	Pale Blue	~780-800	[9][11]
[Cu(NH ₃) ₄ (H ₂ O) ₂] ²⁺	Deep Blue	~600-650	[9][11]

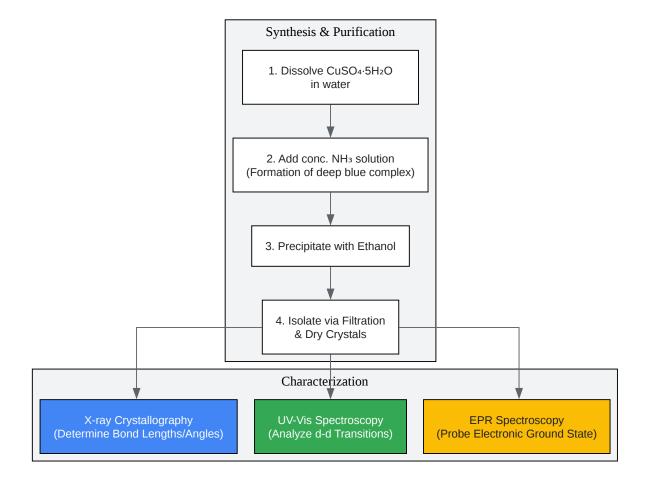
Table 2: Approximate UV-Vis Absorption Maxima for Aqueous Copper(II) Complexes.



consistent with the unpaired electron residing in the $d_x^2-y^2$ orbital, which is a hallmark of an elongated octahedral or square pyramidal geometry.[13]

Experimental Protocols

A comprehensive understanding of the Jahn-Teller effect in [Cu(NH₃)₄(H₂O)]²⁺ is achieved through a combination of synthesis and characterization techniques.



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Figure 3: General experimental workflow for the synthesis and characterization of tetraammineaquacopper(II) sulfate.

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This procedure is adapted from established laboratory methods.[8][14][15]

- Dissolution: Weigh approximately 2.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in 10 mL of distilled water in a beaker with stirring. The solution will be pale blue.
- Complexation: In a fume hood, slowly add 8 mL of concentrated aqueous ammonia (e.g., 15 M) to the copper sulfate solution while continuously stirring. A precipitate of copper(II) hydroxide may initially form but will dissolve upon addition of excess ammonia to yield a deep blue-violet solution of the tetraamminecopper(II) complex.[16]
- Precipitation: To the deep blue solution, add 8 mL of ethanol or isopropanol with stirring. The solubility of the complex salt is lower in the ethanol-water mixture, causing it to precipitate as a dark blue microcrystalline solid.[8][17]
- Crystallization & Isolation: Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.[14] Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing & Drying: Wash the crystals on the filter paper with a small amount of cold ethanol
 to remove soluble impurities.[15] Allow the crystals to air dry on the filter paper or in a
 desiccator.

Single-Crystal X-ray Diffraction

- Crystal Selection: Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm) from the synthesized batch under a microscope.
- Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
- Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream
 of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion. X-rays
 (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series
 of angles. A detector records the positions and intensities of the diffracted X-ray beams.



Structure Solution & Refinement: The collected diffraction data is processed to determine the
unit cell dimensions and space group. The structure is solved using direct methods or
Patterson methods to find the initial positions of the atoms. The atomic positions and thermal
parameters are then refined against the experimental data to yield the final, precise
molecular structure, including bond lengths and angles.[18]

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute aqueous solution of the synthesized tetraamminecopper(II) sulfate of a known concentration.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use distilled water as the reference blank to zero the instrument.
- Data Acquisition: Place the sample solution in a cuvette and record the absorption spectrum over a range of wavelengths, typically from 350 nm to 900 nm, to cover the visible region and capture the d-d transition band.[19]
- Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. The
 position and shape of the absorption band provide insight into the d-orbital splitting energy.
 [20]

Conclusion

The tetraammineaquacopper(II) ion, [Cu(NH₃)₄(H₂O)]²⁺, stands as a textbook example of the Jahn-Teller effect. The inherent electronic degeneracy of the d⁹ Cu(II) center in a hypothetical octahedral environment is lifted through a significant tetragonal distortion, resulting in a more stable square pyramidal geometry. This structural change is quantitatively confirmed by X-ray crystallography, which reveals elongated axial Cu-O bonds and shorter equatorial Cu-N bonds. This distortion is further corroborated by spectroscopic techniques, including the characteristic features of its UV-Vis and EPR spectra. The study of this complex provides invaluable insight into the fundamental principles of coordination chemistry and the intricate interplay between electronic structure and molecular geometry.



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- To cite this document: BenchChem. [Jahn-Teller distortion in tetraammineaquacopper(II) ion].
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